molecular formula C15H22Cl2N2 B12912056 (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-40-6

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12912056
CAS No.: 820981-40-6
M. Wt: 301.3 g/mol
InChI Key: PUIMVIFUBMVRIV-HNNXBMFYSA-N
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Description

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct biological activities and chemical reactivity. Its combination of a butyl group and a dichlorophenylmethyl group provides a unique steric and electronic environment that can influence its interactions with molecular targets.

Properties

CAS No.

820981-40-6

Molecular Formula

C15H22Cl2N2

Molecular Weight

301.3 g/mol

IUPAC Name

(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1

InChI Key

PUIMVIFUBMVRIV-HNNXBMFYSA-N

Isomeric SMILES

CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2

Canonical SMILES

CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2

Origin of Product

United States

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